molecular formula C17H20N2O B11849160 Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl- CAS No. 474779-91-4

Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl-

Cat. No.: B11849160
CAS No.: 474779-91-4
M. Wt: 268.35 g/mol
InChI Key: QEGMBWCIJOCBHF-UHFFFAOYSA-N
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Description

1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

The synthesis of 1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide typically involves the reaction of quinoline derivatives with cyclohexanecarboxylic acid derivatives. One common method involves the condensation of 3-quinolinecarboxylic acid with 1-methylcyclohexanamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of 1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to interact with enzymes and receptors, leading to the inhibition of key pathways involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide can be compared with other quinoline derivatives such as:

    Quinoline: A basic structure with a wide range of biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Camptothecin: A quinoline alkaloid with potent anticancer properties.

The uniqueness of 1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

CAS No.

474779-91-4

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-methyl-N-quinolin-3-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C17H20N2O/c1-17(9-5-2-6-10-17)16(20)19-14-11-13-7-3-4-8-15(13)18-12-14/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,19,20)

InChI Key

QEGMBWCIJOCBHF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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